9-Methoxy-alpha-lapachone

Description

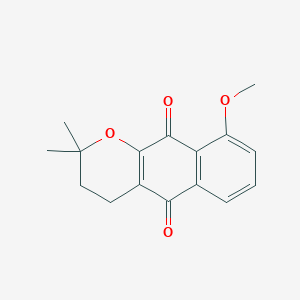

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZDIQYEWIHAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331939 | |

| Record name | 9-Methoxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35241-80-6 | |

| Record name | 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Studies of 9 Methoxy Alpha Lapachone

Isolation from Plant Species

The presence of 9-Methoxy-alpha-lapachone has been confirmed in at least two genera of the Bignoniaceae family. Research has led to the successful isolation of this compound from both Catalpa ovata and Mansoa alliacea, highlighting these plants as natural sources for this particular naphthoquinone.

Catalpa ovata (Bignoniaceae)

Catalpa ovata, commonly known as the Chinese catalpa, has been a subject of phytochemical investigations that have led to the isolation of this compound. Studies have shown that the stem and stem-bark of this plant are particularly rich sources of this compound innspub.netjaims.in.

One notable study focused on the stem-bark of Catalpa ovata resulted in the isolation of this compound alongside several other related naphthoquinones. This research utilized a bioassay-directed fractionation approach to systematically separate and identify the chemical constituents of the plant extract nih.gov. The co-occurrence of these compounds in Catalpa ovata is detailed in the table below.

| Compound Name | Molecular Formula |

| 8-Methoxy-dehydroiso-alpha-lapachone | C16H14O4 |

| 9-Methoxy-4-oxo-alpha-lapachone | C16H14O5 |

| 4,10-Dihydroxy-2,2-dimethyl-hexahydrobenzo[g]chromen-5-one | C15H18O4 |

| 3-Hydroxy-dehydroiso-alpha-lapachone | C15H12O4 |

| 4,9-Dihydroxy-alpha-lapachone | C15H14O5 |

| 4-Hydroxy-alpha-lapachone | C15H14O4 |

| This compound | C16H16O4 |

| Catalpalactone | C15H14O4 |

Table 1: Naphthoquinones and related compounds isolated from the stem-bark of Catalpa ovata.

Mansoa alliacea (Bignoniaceae)

Mansoa alliacea, also known as garlic vine, is another member of the Bignoniaceae family that has been identified as a natural source of this compound. Phytochemical studies of this plant have confirmed the presence of this compound.

Research on Mansoa alliacea has led to the isolation of this compound along with a related compound, 4-hydroxy-9-methoxy-α-lapachone. The isolation of these naphthoquinones from Mansoa alliacea indicates that this plant genus also synthesizes this class of chemical constituents.

Methodologies for Isolation and Purification

The isolation of this compound from its natural plant sources is a meticulous process that involves several stages of extraction and purification. The general approach relies on the principles of solvent extraction and chromatography to separate the target compound from the complex matrix of the plant material.

A common starting point for the isolation from Catalpa ovata involves the extraction of the air-dried and powdered plant material, such as the stem-bark, with a solvent like methanol (B129727). This initial extraction yields a crude extract containing a wide array of chemical compounds.

The subsequent purification steps typically involve a series of liquid-liquid partitioning and chromatographic techniques. For instance, the crude methanolic extract can be partitioned between n-hexane and 90% aqueous methanol to separate compounds based on their polarity. The aqueous methanol layer, which contains the more polar compounds including this compound, is then further partitioned with a solvent like chloroform.

The chloroform-soluble fraction, which is enriched with the desired naphthoquinones, is then subjected to repeated chromatographic separations. Silica (B1680970) gel column chromatography is a widely used technique for the initial fractionation of this extract. Fractions are eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate (B1210297), with the polarity of the solvent system gradually increasing.

Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), are then pooled and subjected to further purification. Preparative thin-layer chromatography is often employed as a final purification step to yield the pure compound. In one study, a solvent system of n-hexane and ethyl acetate in a 50:50 ratio was used for the preparative TLC to isolate this compound nih.gov.

While specific details for the isolation from Mansoa alliacea are not as extensively documented in the provided context, the isolation of other pyranonaphthoquinones from this plant has been achieved using a 95% ethanol (B145695) extract of the leaves and twigs, followed by various chromatographic methods including silica gel, octadecyl silica (ODS), Sephadex LH-20, and preparative high-performance liquid chromatography (PHPLC). It is highly probable that a similar combination of chromatographic techniques would be effective for the isolation of this compound from this plant source.

Chemical Synthesis and Analog Derivatization of 9 Methoxy Alpha Lapachone

Synthetic Pathways to 9-Methoxy-alpha-lapachone

The synthesis of this compound is best understood through the lens of the established route to α-lapachone, which is derived from the natural product lapachol (B1674495). The core transformation involves an acid-catalyzed intramolecular cyclization.

The general synthesis commences with lapachol, which undergoes cyclization in the presence of a strong acid like sulfuric acid or hydrochloric acid to form the pyran ring, yielding α-lapachone. sci-hub.se To produce this compound, the synthesis would logically begin with a corresponding methoxy-substituted precursor, such as 9-methoxy-lapachol. A plausible synthetic route, based on known naphthoquinone chemistry, would start with a methoxy-substituted version of 2-hydroxy-1,4-naphthoquinone (B1674593). google.com This precursor would then be alkylated, followed by the critical acid-catalyzed cyclization step to form the final this compound structure. A patent application has noted the utility of 9-methoxy-α-lapachone as an inhibitor of indoleamine 2,3-dioxygenase-1, confirming its synthesis and relevance in medicinal chemistry research. sci-hub.se

| Step | Description | Key Reagents | Product |

| 1 | Alkylation of Precursor | A methoxy-substituted 2-hydroxy-1,4-naphthoquinone is reacted with an isoprenyl bromide, such as 1-bromo-3-methyl-2-butene, in the presence of a weak base. google.com | 9-Methoxy-lapachol |

| 2 | Intramolecular Cyclization | The resulting 9-methoxy-lapachol is treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to catalyze the cyclization of the isoprenyl side chain. sci-hub.segoogle.com | This compound |

This table outlines a representative synthetic pathway based on established methods for α-lapachone synthesis.

Development of this compound Analogs and Derivatives

The development of analogs based on the lapachone scaffold is a significant area of research, aimed at exploring structure-activity relationships. While specific literature on this compound derivatives is limited, extensive work on the broader α- and β-lapachone families provides a clear blueprint for potential modifications. These derivatizations typically involve substitutions at various positions on the naphthoquinone core.

Research has focused on synthesizing analogs with modifications at position 2 of the pyran ring and at positions on the aromatic benzene (B151609) ring. nih.gov For instance, studies on β-lapachone have produced derivatives with substitutions at the C-3 position, including alkyl, allyl, and halogen groups. google.com Such strategies are directly translatable to the this compound scaffold to generate novel derivatives for further investigation. The goal of these modifications is often to enhance biological activity or alter physicochemical properties. researchgate.net

| Analog Class | Position of Modification | Type of Substituent | Reference Compound |

| Benzene Ring Analogs | C-8 and C-9 | Hydroxyl, Methoxy (B1213986) | β-Lapachone nih.gov |

| Pyran Ring Analogs | C-2 | Methyl, Phenyl | β-Lapachone nih.gov |

| Pyran Ring Analogs | C-3 | Alkyl, Allyl, Halo | β-Lapachone google.com |

This table summarizes common derivatization strategies applied to the lapachone scaffold, which are applicable to this compound.

Strategies for Structural Modification and Novel Compound Design

The design of new compounds based on the this compound structure employs several advanced medicinal chemistry strategies. These approaches aim to create molecules with potentially improved characteristics by altering the core scaffold or by combining it with other known pharmacologically active fragments.

One prominent strategy is molecular hybridization . This involves covalently linking the naphthoquinone structure with other pharmacophores to create a single hybrid molecule. This approach has been used to synthesize naphthoquinone-based hybrids with various moieties, including:

Aromatic hydrazides scielo.br

Chalcones , which are known for their diverse biological activities. researchgate.net

Isonicotinoylhydrazone and phthalazinylhydrazone groups , which have been explored for the development of new therapeutic agents. researchgate.netscielo.org.co

Thiazole rings , another important heterocyclic pharmacophore. jrespharm.com

A second strategy involves significant scaffold modification . This goes beyond simple functional group addition and alters the fundamental ring structure. For example, to mitigate potential issues associated with quinone-mediated reactive oxygen species (ROS) production, orthoquinones have been converted into indane carboxylic acids through benzilic acid rearrangement. researchgate.net Another approach involves the synthesis of novel o-quinone methides from lapachone analogs, creating a different class of reactive intermediates for further chemical exploration. researchgate.net

Finally, rational drug design , often aided by computational methods, guides the strategic modification of lead compounds. oup.com This can involve molecular addition or removal of specific chemical groups to improve properties like target selectivity or bioavailability. biomedres.us These established principles of medicinal chemistry provide a framework for the future design of novel compounds derived from this compound. nih.gov

Molecular Mechanisms of Action of 9 Methoxy Alpha Lapachone

Induction of Programmed Cell Death

Apoptosis Induction (e.g., Caspase cascade activation, Poly (ADP-ribose) polymerase (PARP) interruption)

There is currently no available research detailing the role of 9-Methoxy-alpha-lapachone in the induction of apoptosis, including its potential effects on caspase activation or the interruption of Poly (ADP-ribose) polymerase (PARP).

Necrotic Cell Death

There is no available data from scientific studies concerning the ability of this compound to induce necrotic cell death.

Modulation of Key Cellular Signaling Pathways

Specific research on how this compound modulates key cellular signaling pathways is not present in the current body of scientific literature.

Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway

The interaction between this compound and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway has not been investigated in published research.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Extracellular-signal-regulated kinase (ERK), p38 MAPK)

There are no studies available that describe the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK or p38 MAPK, by this compound.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The effect of this compound on the Nuclear Factor Kappa B (NF-κB) signaling pathway has not been documented in scientific literature.

Wnt/β-catenin Signaling Pathway

The direct impact of this compound on the Wnt/β-catenin signaling pathway has not been extensively documented in publicly available scientific literature. The Wnt pathway is a critical signaling cascade involved in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. The pathway's central component is β-catenin, whose stability and nuclear translocation are tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, this complex is inhibited, leading to β-catenin accumulation, nuclear entry, and activation of target genes like c-Myc and cyclin D1 nih.gov.

While specific studies on this compound are lacking, research on the related naphthoquinone, β-lapachone, has shown it can modulate signaling pathways that exhibit crosstalk with the Wnt/β-catenin cascade, such as the PI3K/AKT/mTOR pathway nih.gov. However, any direct or indirect regulatory effect of this compound on Wnt/β-catenin signaling remains to be elucidated through dedicated investigation.

Signal Transducer and Activator of Transcription (STAT) Signaling Pathway (e.g., STAT3)

There is currently a lack of specific research detailing the interaction between this compound and the Signal Transducer and Activator of Transcription (STAT) signaling pathway. The STAT family of proteins are latent cytoplasmic transcription factors that transmit signals from cytokines and growth factors to the nucleus. Upon activation by Janus kinases (JAKs), STAT proteins, particularly STAT3, dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, survival, and inflammation. Constitutive activation of the STAT3 pathway is a common feature in many malignancies, making it a significant target for therapeutic intervention. The potential for this compound to modulate this pathway is an area that requires future research.

Myc and ETS Signaling Pathways

The specific effects of this compound on the Myc and ETS signaling pathways are not well-established in the current body of scientific literature. The MYC proto-oncogene encodes a transcription factor that is a critical regulator of cell growth, proliferation, metabolism, and apoptosis nih.gov. It often functions by forming a heterodimer with Max and binding to E-box DNA sequences to activate target gene transcription nih.gov. The ETS family of transcription factors also plays a crucial role in development and cancer. Both Myc and ETS family proteins can cooperate to regulate gene expression, such as the activation of the human telomerase gene (hTERT) promoter nih.gov. Given the central role of these pathways in cancer, investigating the potential modulatory effects of this compound is a pertinent area for future studies.

Notch Signaling Pathway

Currently, there is no direct scientific evidence describing the modulation of the Notch signaling pathway by this compound. The Notch pathway is a highly conserved signaling system essential for cell-cell communication, influencing cell fate decisions, proliferation, and differentiation during development and in adult tissue maintenance nih.govnih.gov. Dysregulation of Notch signaling is implicated in a variety of cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context nih.gov. The pathway is activated by ligand-receptor interactions between adjacent cells, leading to proteolytic cleavages of the Notch receptor and the release of the Notch intracellular domain (NICD), which then travels to the nucleus to regulate target gene expression nih.gov. The potential for this compound to interfere with this signaling cascade has not yet been explored.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Specific studies detailing the effects of this compound on the Transforming Growth Factor-β (TGF-β) signaling pathway are limited. However, research on the related compound, β-lapachone, provides some insight into how this class of naphthoquinones might interact with the pathway. The TGF-β pathway is a crucial regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.

A study on human dermal fibroblasts demonstrated that β-lapachone can regulate the TGF-β-Smad signaling pathway nih.gov. Treatment with β-lapachone led to the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β signal, in a concentration-dependent manner nih.gov. This activation of the TGF-β pathway resulted in the stimulation of type I collagen expression nih.gov. The effect was shown to be dependent on the TGF-β receptor I kinase, as its inhibition blocked the β-lapachone-induced Smad phosphorylation nih.gov. These findings suggest that β-lapachone does not increase the synthesis of TGF-β1 itself but rather modulates the availability or activity of TGF-β extracellularly to stimulate collagen production nih.gov. Whether this compound exerts similar effects on the TGF-β pathway requires direct investigation.

Cell Cycle Regulation (e.g., G1, G2/M phase arrest)

While direct studies on this compound are scarce, extensive research on the closely related naphthoquinone, β-lapachone, and its derivatives has established their role as potent inducers of cell cycle arrest, particularly at the G2/M checkpoint researchgate.netdaneshyari.com.

Treatment of various human cancer cell lines, including oral squamous cell carcinoma, with β-lapachone and its 3-iodine derivatives has been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle researchgate.netdaneshyari.com. This arrest is a precursor to apoptotic cell death and is a key component of the compound's cytotoxic activity researchgate.net. Some studies have also noted that β-lapachone can induce arrest at the G1/S checkpoint, indicating that its effects on the cell cycle can be cell-type dependent researchgate.net. The induction of G2/M arrest is often associated with the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs) mdpi.com. For instance, other compounds that induce G2/M arrest have been shown to downregulate the levels of Cyclin B1 and CDK1 mdpi.com. The precise mechanisms, including the specific cell cycle phase affected and the key molecular players involved in the action of this compound, remain an area for further research.

Specific Enzyme Inhibition

The biological activity of naphthoquinones is often linked to their ability to act as substrates for oxidoreductase enzymes and to inhibit specific enzymatic pathways.

Interaction with NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A primary mechanism of action for the related compound β-lapachone is its bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) epa.govosti.gov. NQO1 is a two-electron reductase that is often overexpressed in solid tumors. It reduces β-lapachone to an unstable hydroquinone, which rapidly re-oxidizes back to the parent quinone, creating a futile redox cycle osti.gov. This process consumes significant amounts of NAD(P)H, generates high levels of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, and leads to oxidative stress, DNA damage, and ultimately, cancer cell-specific death epa.govosti.gov. While this mechanism is well-established for β-lapachone, the specific interaction of this compound with NQO1 requires further characterization.

Trypanocidal Activity: Naphthoquinones, including α-lapachone derivatives, have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease nih.gov. The trypanocidal action of some naphthoquinones is associated with mitochondrial dysfunction, leading to increased ROS generation and parasite death nih.gov. While α-lapachones have generally been reported to have weaker trypanocidal activity compared to their β-isomers, certain derivatives have shown notable effects nih.gov. The specific enzymes within the parasite that are inhibited by this compound have not been fully identified.

The table below summarizes the reported inhibitory activity for the related compound β-lapachone against a specific enzyme.

| Compound | Target Enzyme | Cell/System | Reported IC50/Activity |

|---|---|---|---|

| β-lapachone | Intracellular forms of T. cruzi | L929-infected cells | IC50: 2.21 ± 1.25 μM |

| β-lapachone | Bloodstream trypomastigotes of T. cruzi (in DMES) | - | IC50: 6.13 ± 0.65 μM |

Data presented is for the related compound β-lapachone and may not be representative of this compound activity. nih.govplos.org

Indoleamine 2,3-dioxygenase-1 (IDO-1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. mdpi.comnih.gov This process, known as the kynurenine (B1673888) pathway, leads to a local depletion of tryptophan and the production of metabolites like kynurenine, which collectively suppress the function of immune cells, such as effector T-cells, and promote immune tolerance. nih.govmdpi.com In the context of cancer, overexpression of IDO-1 in tumor cells or surrounding immune cells is a significant mechanism of immune evasion, allowing tumors to escape destruction by the host's immune system. mdpi.commdpi.com Consequently, the inhibition of IDO-1 is considered a promising strategy in cancer immunotherapy. mdpi.commdpi.comresearchgate.net

Natural products, particularly quinones, were among the first compounds identified as IDO-1 inhibitors. nih.govresearchgate.net The naphthoquinone scaffold, the core structure of this compound, has been the basis for the development of numerous potent IDO-1 inhibitors. mdpi.comresearchgate.netnih.gov For instance, studies have identified that both 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529) derivatives can inhibit IDO-1. researchgate.netresearchgate.net Specifically, β-lapachone, a 1,2-naphthoquinone, has been identified as a potent inhibitor of human IDO-1, exhibiting an uncompetitive mode of inhibition with an IC50 value of 440 nM. researchgate.netnih.gov Research into various ortho-naphthaquinone derivatives has further established this chemical class as a source of novel IDO-1 inhibitors. mdpi.com Given that this compound is a naphthoquinone derivative, its potential to act as an IDO-1 inhibitor is an area of significant interest, although direct inhibitory studies on this specific compound are not extensively documented in the current literature.

| Compound | Compound Class | IDO-1 IC50 |

|---|---|---|

| β-lapachone | 1,2-Naphthoquinone | 440 nM nih.gov |

| Menadione (Vitamin K3) | 1,4-Naphthoquinone | 1.1 µM researchgate.net |

| 1,2-Naphthoquinone | 1,2-Naphthoquinone | 7.1 µM researchgate.net |

MALT1 Inhibition (for β-lapachone, by class relevance)

By class relevance, the inhibitory action of β-lapachone on the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) provides insight into a potential mechanism for related naphthoquinones. MALT1 is a paracaspase essential for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key signaling pathway involved in immune responses and the proliferation and survival of certain cancer cells, particularly activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

Research has identified β-lapachone as a direct inhibitor of MALT1. Molecular simulations and experimental studies suggest that β-lapachone derivatives may form an irreversible covalent bond with a specific cysteine residue (Cys464) in the MALT1 active site, leading to its inactivation. This mechanism contrasts with reversible inhibitors, whose activity is substantially reduced after wash-out experiments. In contrast, analogs of α-lapachone were found to be significantly less effective at inhibiting MALT1 activity, highlighting structural specificity in this interaction.

Serine Proteinase Inhibition (for epoxy-α-lapachone, by class relevance)

Epoxy-α-lapachone, an oxirane derivative of α-lapachone, demonstrates inhibitory activity against serine proteinases, particularly in parasitic organisms. This action is relevant to the broader class of lapachone-related compounds. Studies have shown that epoxy-α-lapachone can reduce the growth of parasites such as Trypanosoma cruzi and Leishmania (L.) amazonensis by inhibiting parasite-derived serine proteinases. Its effect is comparable to that of classic serine proteinase inhibitors like phenylmethylsulfonyl-fluoride (PMSF). This suggests that the lapachone scaffold, when modified to include an epoxide ring, can effectively target and inhibit this class of enzymes, which are crucial for the parasite's life cycle and physiology.

DNA Interactions (e.g., DNA fragmentation, DNA alkylation)

A significant mechanism of action for the lapachone class of compounds, particularly β-lapachone, involves interaction with DNA, primarily through the induction of extensive DNA damage. This process is critically dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various solid tumors.

NQO1 bioactivates β-lapachone through a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. frontiersin.orgnih.gov This surge in intracellular ROS causes severe oxidative stress and extensive DNA lesions, such as base damage and DNA strand breaks. frontiersin.orgnih.gov In NQO1-expressing cancer cells, treatment with β-lapachone leads to a rapid increase in total DNA damage, including double-strand breaks, which can be visualized using techniques like the alkaline comet assay. frontiersin.orgnih.govaacrjournals.org

The resulting DNA damage triggers a hyperactivation of the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP1). frontiersin.orgnih.govnih.gov PARP1 hyperactivation consumes large quantities of NAD+ and ATP, leading to a rapid depletion of cellular energy stores. nih.govnih.gov This metabolic catastrophe ultimately results in a unique form of programmed cell death. The extensive DNA degradation and strand breaks are hallmarks of DNA fragmentation, a key event in this cytotoxic process. nih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. nih.govmdpi.com This transition is fundamental in cancer progression, contributing to metastasis, invasion, and the development of therapeutic resistance. nih.govnih.govmdpi.com Key molecular events in EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin, as well as the activation of specific transcription factors like Snail, Slug, and Twist. nih.govresearchgate.net

By class relevance, β-lapachone has been shown to suppress EMT in NQO1-positive breast cancer cells. nih.govnih.gov Studies demonstrate that treatment with β-lapachone leads to an increase in the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers Vimentin, Slug, MMP-9, and the transcription factors Snail and Twist. nih.govresearchgate.net This modulation of EMT markers is associated with a significant reduction in the migration and invasion of cancer cells. nih.gov The underlying mechanism for this effect appears to be linked to the inactivation of the Akt/mTOR signaling pathway. nih.gov While these findings are specific to β-lapachone, they suggest that the naphthoquinone scaffold may have the potential to modulate the EMT process, an area that warrants further investigation for compounds like this compound.

| Marker Type | Protein Marker | Effect of β-lapachone Treatment |

|---|---|---|

| Epithelial | E-cadherin | Increased nih.govresearchgate.net |

| Mesenchymal | Vimentin | Decreased nih.govresearchgate.net |

| Snail | Decreased nih.govresearchgate.net | |

| Slug | Decreased nih.govresearchgate.net | |

| Twist | Decreased nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for 9 Methoxy Alpha Lapachone and Analogs

Influence of the Methoxy (B1213986) Group on Biological Activity

The methoxy group at the 9-position of the alpha-lapachone (B50631) core is a key determinant of its biological profile. Its presence and position significantly influence the compound's interactions with biological targets. For instance, 9-methoxy-alpha-lapachone has been identified as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immune evasion. sci-hub.se The antitumor-promoting activity of 4-oxo-9-methoxy-α-lapachone has also been reported, highlighting the importance of the methoxy group in combination with other structural features. d-nb.infocore.ac.uk

The electronic properties conferred by the methoxy group can modulate the reactivity of the quinone system, which is often crucial for the biological mechanism of action of naphthoquinones. ontosight.ai This substitution can affect the redox potential of the molecule, influencing its ability to generate reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of many quinone-based compounds.

Role of Dimethyl Substituents on Bioactivity

While direct SAR studies focusing solely on the dimethyl groups of this compound are limited, research on related lapachone analogs provides valuable insights. For example, in the beta-lapachone (B1683895) series, modifications at the geminal dimethyl position have led to derivatives with more potent cytotoxicity compared to the parent compound. scholaris.ca This suggests that the size and nature of the substituents at this position can significantly modulate biological activity, likely by affecting how the molecule fits into the binding pocket of its target.

Effects of Other Structural Modifications on Specific Targets and Biological Potency

A wide array of structural modifications have been explored on the lapachone scaffold to enhance potency and selectivity for various biological targets. These modifications often involve the synthesis of hybrid molecules or the introduction of different functional groups.

For instance, the introduction of hydroxyl or methoxyl groups on the benzene (B151609) ring of lapachone analogs has been studied, with 7-hydroxy-β-lapachone showing enhanced antiproliferative activity compared to β-lapachone. researchgate.net The synthesis of arylhydrazones of alpha-lapachone has also been explored, taking advantage of the electrophilicity of the quinone carbonyl groups. researchgate.netchemfaces.com

Furthermore, hybrid structures combining the nor-β-lapachone scaffold with a 1,2,3-triazole unit and a 1,4-naphthoquinone (B94277) unit have demonstrated significant activity against several cancer cell lines. researchgate.net Modifications on the C-ring of β-lapachone, such as the introduction of selenium or sulfur-containing moieties, have yielded compounds with potent activity in leukemia cell lines. sci-hub.se The rationale behind these modifications is often to introduce additional redox centers or to alter the molecule's lipophilicity and electronic properties to improve target engagement.

The tables below summarize the effects of various structural modifications on the biological activity of lapachone analogs.

Table 1: SAR of Lapachone Analogs - Ring Modifications

| Modification | Scaffold | Effect on Bioactivity | Target/Cell Line | Reference |

| Hydroxylation | β-lapachone | Enhanced antiproliferative activity | Human solid tumor cell lines | researchgate.net |

| Arylhydrazone formation | α-lapachone | Antineoplastic activity | NCI-60 cancer cell panel | researchgate.netchemfaces.com |

| 1,2,3-triazole & 1,4-NQ hybrid | nor-β-lapachone | Potent activity, but low selectivity | Four cancer cell lines | researchgate.net |

| Selenium/Sulfur addition | β-lapachone | Potent activity | HL-60 and MOLT-4 cancer cells | sci-hub.se |

Table 2: SAR of Lapachone Analogs - Substituent Effects

| Substituent | Position | Scaffold | Effect on Bioactivity | Target/Cell Line | Reference |

| Methoxy | 9 | α-lapachone | IDO1 inhibition | IDO1 enzyme | sci-hub.se |

| Oxo | 4 | 9-methoxy-α-lapachone | Antitumor-promoting activity | Not specified | d-nb.infocore.ac.uk |

| Phenylamino | 4 | 1,2-naphthoquinone (B1664529) | Poor carboxylesterase inhibition | hCE1 and hiCE | nih.gov |

| N-methylated amino | 4 | 1,2-naphthoquinone | Potent and selective hCE1 inhibition | hCE1 and hiCE | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. These analyses help in understanding the physicochemical properties that are crucial for a molecule's potency and can guide the design of new, more effective analogs.

For naphthoquinone derivatives, QSAR studies have been utilized to build models that predict their antiproliferative and other biological activities. researchgate.netresearchgate.net These models often consider various molecular descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric factors, and lipophilicity. For example, a 3D-QSAR model for 1,4-naphthoquinone oxime anti-MDR cancer agents highlighted the importance of steric and electrostatic fields for their activity. researchgate.net

In the context of trypanocidal agents, QSAR studies on naphthoquinones have suggested that the semiquinone electronic state is the active form and that properties like high negative charge on carbonyl oxygens and high electronegativity are correlated with better activity. conicet.gov.ar Such computational approaches provide a rational basis for the structural modifications of this compound and its analogs to optimize their therapeutic potential. researchgate.netmdpi.com

Preclinical Research Models and Methodologies

In Vitro Experimental Models

A variety of in vitro models have been instrumental in characterizing the bioactivity of 9-Methoxy-alpha-lapachone at the cellular and molecular level.

Cell Line Studies

The cytotoxic and modulatory effects of this compound have been investigated across a panel of human and murine cell lines.

In the realm of cancer research, the compound has demonstrated activity against various human cancer cell lines. Studies have reported its evaluation in cell lines such as the MDA-MB-231 breast cancer cell line. targetmol.com Furthermore, its inhibitory effects have been noted in HepG2 hepatoma cells. cymitquimica.com

Beyond cancer, the compound's anti-inflammatory potential has been assessed using the RAW 264.7 murine macrophage cell line. nih.gov Research has also explored its activity in Raji cells, a human Burkitt's lymphoma cell line, particularly in the context of Epstein-Barr virus early antigen (EBV-EA) activation. cookechem.comnih.gov Specifically, this compound exhibited significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced EBV-EA activation in these cells. nih.gov

Table 1: Summary of Cell Line Studies for this compound

| Cell Line | Cell Type | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Various human cancer cell lines | Cancer | Cytotoxicity, Anticancer activity | Demonstrates cytotoxic effects. | targetmol.com |

| RAW 264.7 | Murine Macrophage | Anti-inflammatory activity | Evaluated for inhibitory effects on inflammatory pathways. | nih.gov |

| Raji | Human Burkitt's Lymphoma | Antitumor-promoting effect | Inhibits TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation. nih.gov | cookechem.comnih.gov |

| HepG2 | Human Hepatoma | NF-κB inhibition | Inhibits the NF-κB pathway. cymitquimica.com | cymitquimica.com |

Mechanistic Assays

To dissect the molecular mechanisms underlying the observed cellular effects, a range of mechanistic assays have been employed.

Luciferase Reporter Gene Assays: These assays are commonly used to study gene expression and the activity of specific signaling pathways. sigmaaldrich.compromega.com In the context of this compound, they have been utilized to assess its impact on pathways like NF-κB in HepG2 cells. cymitquimica.com

Flow Cytometry: This technique has been instrumental in analyzing cellular properties such as cell cycle progression and apoptosis. For instance, derivatives of the related compound β-lapachone have been shown to induce cell cycle arrest and apoptosis, which are phenomena readily quantifiable by flow cytometry. nih.gov

RT-PCR Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) has been used to examine the mRNA expression levels of specific genes. For example, in studies involving HepG2 cells, RT-PCR was used to measure the expression of antioxidant enzymes. nih.gov

Enzyme Activity Assays: The direct effect of this compound and related compounds on specific enzymes is a key area of investigation. These assays measure the rate of an enzyme-catalyzed reaction and have been used to assess the inhibitory potential of naphthoquinones on various enzymes.

Three-Dimensional (3D) In Vitro Models

Recognizing the limitations of traditional two-dimensional cell culture, researchers have begun to utilize more physiologically relevant 3D models.

Spheroids: These self-assembled, spherical aggregates of cells more closely mimic the microenvironment of solid tumors. The evaluation of this compound and its analogs in spheroid models provides a more accurate prediction of their potential in vivo efficacy. ontosight.ai

In Vivo Preclinical Models

Following promising in vitro results, the therapeutic potential of this compound has been further explored in various in vivo preclinical models.

Murine Models of Disease

Animal models, primarily in mice, are crucial for evaluating the systemic effects, efficacy, and potential toxicity of investigational compounds.

Xenograft Models: In these models, human cancer cells are implanted into immunodeficient mice, allowing for the in vivo assessment of a compound's antitumor activity. nih.gov While direct xenograft studies on this compound are not extensively detailed in the provided results, the broader class of lapachones, such as β-lapachone, has been evaluated in xenograft models for various cancers, including non-small cell lung cancer. nih.govaacrjournals.org These studies provide a framework for the potential in vivo evaluation of this compound.

Parasite-Infected Mouse Models: The anti-parasitic properties of related naphthoquinones have been investigated in murine models of infection. For instance, epoxy-α-lapachone, a derivative of α-lapachone, has been tested in BALB/c mice infected with Leishmania (Leishmania) amazonensis. nih.govnih.govasm.org These studies demonstrate a reduction in lesion size and parasite load, highlighting the potential of this class of compounds in treating parasitic diseases. nih.govnih.gov

Table 2: Summary of In Vivo Murine Model Studies for Lapachone Analogs

| Model | Disease/Condition | Compound | Key Findings | Citations |

|---|---|---|---|---|

| Xenograft | Non-small cell lung cancer | β-lapachone | Radiosensitizes orthotopic tumors. | nih.govaacrjournals.org |

| Parasite-infected | Leishmaniasis (L. amazonensis) | Epoxy-α-lapachone | Reduced paw lesion size and parasite load in footpad and lymph nodes. nih.govnih.gov | nih.govnih.govasm.org |

Hollow Fiber Assay

The hollow fiber assay serves as an intermediate step between in vitro screening and more complex in vivo xenograft studies. researchgate.net In this assay, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into the peritoneal cavity or subcutaneously in mice. This method allows for the simultaneous evaluation of a compound's activity against multiple cell lines in an in vivo environment. nih.gov While α-lapachone did not show a significant response in one study using this model, other related compounds have been found to be active, indicating its utility in the preliminary in vivo assessment of cancer chemotherapeutic agents. nih.gov

Computational and In Silico Approaches

Specific molecular docking studies focusing on this compound are not detailed in the available research. However, computational methods are frequently used to investigate the structure-activity relationships of the broader naphthoquinone class. For instance, molecular electrostatic potential (MEP) calculations performed on the parent compound, alpha-lapachone (B50631), were used to explain the differential reactivity of its carbonyl groups, providing insight into its chemical behavior. ingentaconnect.com While not directly involving this compound, such studies are crucial for understanding how structural modifications, like the addition of a methoxy (B1213986) group, might influence interactions with biological targets. ingentaconnect.com

There are no specific molecular dynamics (MD) simulations reported for this compound in the context of its anticancer or antiparasitic mechanisms in the reviewed literature. MD simulations are a powerful tool used to study the dynamic behavior of molecules over time, and their application could elucidate the stability of this compound in complex with biological targets or its interaction with cellular membranes. dokumen.pubresearchgate.net While the technique has been applied to study other naphthoquinones and their derivatives, dedicated simulations for this compound have not been published. dokumen.pub

Research Gaps and Future Directions in 9 Methoxy Alpha Lapachone Research

Elucidation of Novel Molecular Targets

A significant hurdle in the clinical development of 9-Methoxy-alpha-lapachone is the incomplete understanding of its precise molecular interactions. While its structural isomer, β-lapachone, is known to exert its effects primarily through the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, the specific targets of this compound are not as well-defined. nih.gov

One of the most promising leads comes from a patent reporting that the reduced form of the compound, 9-methoxy-α-lapachol, is a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor-mediated immunosuppression. sci-hub.senih.gov This finding suggests that this compound may function as a prodrug, being converted to its active lapachol (B1674495) form within the cellular environment to exert an immunomodulatory effect. Further research is imperative to confirm if IDO1 is a direct target of the lapachone form and to explore the downstream consequences of this inhibition in cancer models.

Additionally, studies have shown that this compound can inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by TPA in Raji cells, hinting at potential antitumor-promoting activities. targetmol.com However, the direct molecular interactions driving this effect remain to be identified. The antitumor activities of other related methoxy-lapachone derivatives, such as 4-oxo-9-methoxy-α-lapachone and 8-methoxy-α-lapachone, further underscore the need to identify the specific cellular components with which these compounds interact to exert their antiproliferative effects. d-nb.infotandfonline.com

Future research should employ a multi-pronged approach to de-orphanize this compound. Techniques such as affinity chromatography, proteomics-based target identification, and computational docking studies could reveal novel binding partners and offer a clearer picture of its mechanism of action.

Table 1: Known and Potential Molecular Targets of Lapachone Derivatives

| Compound | Reported/Potential Molecular Target | Implication | Research Status |

| 9-Methoxy-alpha-lapachol | Indoleamine 2,3-dioxygenase-1 (IDO1) sci-hub.se | Immunomodulation, Anticancer | Preclinical (Patent) |

| This compound | EBV-EA activation pathway targetmol.com | Antitumor promotion | Preclinical |

| β-Lapachone | NAD(P)H: quinone oxidoreductase 1 (NQO1) nih.gov | Redox cycling, ROS production, Anticancer | Clinical Trials |

| 8-Methoxy-alpha-lapachone | Reactive Oxygen Species (ROS) generation tandfonline.com | Oxidative stress, Anticancer | Preclinical |

Exploration of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced toxicity. While extensive research has demonstrated the synergistic potential of β-lapachone with a variety of agents including radiation, taxol, and genistein, there is a conspicuous absence of such studies for this compound. aacrjournals.orgchemfaces.comresearchgate.netscholaris.ca

Given that its reduced form targets the immune checkpoint enzyme IDO1, a logical and exciting avenue for future investigation would be to explore its synergy with established immunotherapy agents, such as anti-PD1 or anti-CTLA4 antibodies. Such a combination could potentially overcome resistance to immune checkpoint inhibitors, a significant challenge in oncology. nih.gov

Furthermore, considering the general anticancer properties of naphthoquinones, evaluating the combination of this compound with conventional chemotherapeutic drugs or targeted therapies is warranted. The goal would be to identify combinations that result in synergistic cell killing, allowing for lower doses of each agent and thereby minimizing adverse effects. This remains a significant and unexplored research gap.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Insight

The evaluation of this compound has been limited to basic in vitro assays. To bridge the gap between laboratory findings and potential clinical application, the development and use of more sophisticated preclinical models is essential.

Currently, there are no published studies detailing the use of advanced preclinical models specifically for this compound. In contrast, research on related compounds has utilized more advanced systems. For instance, xenograft mouse models have been employed to demonstrate the in vivo efficacy of β-lapachone in lung cancer, and BALB/c mice have been used to assess the anti-leishmanial activity of epoxy-α-lapachone. nih.govnih.gov

Future studies on this compound should move beyond simple cell culture. The use of patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors, would provide more clinically relevant data on its efficacy. Furthermore, the development of humanized mouse models, reconstituted with a human immune system, would be invaluable for studying the immunomodulatory effects of this compound, particularly its impact on the tumor microenvironment via IDO1 inhibition.

In-depth Mechanistic Studies on Specific Biological Activities (e.g., Anti-inflammatory, Antioxidant)

While this compound is reported to possess anti-inflammatory and antioxidant activities, the underlying molecular mechanisms are poorly understood. ontosight.ai This stands in stark contrast to its isomer, β-lapachone, for which the anti-inflammatory effects have been linked to the suppression of the NF-κB and MAPK signaling pathways. nih.gov

Future research must delve into the specific pathways modulated by this compound. Investigating its effect on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is crucial. Similarly, its antioxidant mechanism needs to be elucidated. Does it act as a direct radical scavenger, or does it upregulate endogenous antioxidant defense systems through pathways like the Nrf2-ARE system?

Zebrafish models, which have been successfully used to evaluate the anti-inflammatory effects of other quinones, could provide a valuable in vivo platform for high-throughput screening and mechanistic studies of this compound and its derivatives. nih.gov A detailed understanding of these fundamental biological activities is essential for identifying the most promising therapeutic indications for this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating the purity and structural integrity of 9-Methoxy-alpha-lapachone?

- Methodology : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is the standard for quality control. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can resolve methoxy and quinone functional groups, while MS validates molecular weight (C₁₆H₁₆O₄; MW 272.3) .

- Key Considerations : Ensure solvents are HPLC-grade to avoid contamination, and use inert storage conditions (e.g., desiccators with P₂O₅) to prevent degradation .

Q. How is the antitumor-promoting activity of this compound assessed in vitro?

- Methodology : Use Raji cell lines to measure inhibition of 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation. Dose-response curves (e.g., IC₅₀ values) quantify potency .

- Controls : Include untreated cells and TPA-only groups to baseline activation levels. Solvent controls (e.g., DMSO) ensure vehicle effects are negligible .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Methodology : Store at 2–8°C in airtight, light-protected containers. Pre-dry hygroscopic samples using P₂O₅ to prevent hydrolysis. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between this compound and its structural analogs (e.g., 4,9-Dihydroxy-alpha-lapachone)?

- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, hydroxyl vs. methoxy substitutions at position 9 alter electron density in the quinone ring, affecting redox cycling and cytotoxicity. Use assays like ROS generation or NAD(P)H:quinone oxidoreductase (NQO1) activity to mechanistically link structural differences to observed bioactivity .

- Data Interpretation : Consider solvent polarity and cell line specificity (e.g., NQO1-rich vs. NQO1-deficient cells) to explain divergent results .

Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

- Methodology : Employ regioselective methylation of alpha-lapachone using diazomethane or methyl iodide under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Optimize reaction time and temperature to reduce dimerization or oxidation byproducts .

- Quality Control : Validate synthetic yields and purity via melting point analysis (168–170°C) and HPLC .

Q. How should researchers troubleshoot inconsistent chromatographic results (e.g., multiple peaks) during HPLC analysis?

- Methodology :

Check solvent compatibility : Ensure mobile phases (e.g., methanol-water) are degassed and free of particulates.

Column integrity : Replace columns with fractured packing material or excessive backpressure.

Contamination : Use fresh vials/syringes to avoid cross-contamination from previous runs .

Q. What frameworks guide the design of rigorous mechanistic studies for this compound?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.